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Compound of Interest

2,2-Dibromo-1-[4-
Compound Name:

(methyithio)phenyllethanone
CAS No.: 3323-78-2

Cat. No.: B12009384

Get Quote
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Technical Guide:

-Dibromo-4-(methylthio)acetophenone

Part 1: Executive Summary

-Dibromo-4-(methylthio)acetophenone (also known as 2,2-dibromo-1-[4-
(methylthio)phenyl]ethanone) is a highly reactive, electrophilic building block used primarily
in the synthesis of arylglyoxals and heterocyclic pharmacophores. Unlike its monobromo
counterpart—a stable intermediate for COX-2 inhibitors like Rofecoxib—the geminal dibromo
species is typically generated in situ or isolated as a transient intermediate due to its high
susceptibility to hydrolysis and nucleophilic attack.

Its core utility lies in its dual-electrophilic character at the

-carbon, enabling the construction of complex ring systems such as quinoxalines, imidazoles,
and thiazoles, or conversion into 1,2-dicarbonyls (glyoxals) via Kornblum oxidation or aqueous
hydrolysis.

Part 2: Chemical Profile & Properties
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Identity:

o |[UPAC Name: 2,2-Dibromo-1-(4-(methylthio)phenyl)ethan-1-one

o CAS Number: Not broadly cataloged as a commercial stock item; typically referenced as a
derivative of 4'-(methylthio)acetophenone (CAS 1778-09-2).

e Molecular Formula:

e Molecular Weight: 324.03 g/mol

Physicochemical Properties (Experimental & Predicted):

Property Value | Description Note
Yellowish to orange crystalline Color darkens upon
Appearance _ _ o ,
solid or ail oxidation/hydrolysis.
Often lower than the
monobromo (MP 50-52°C)
Melting Point 50-60 °C (Estimated) due to steric bulk disrupting
packing, or higher if highly
pure.
Soluble in
- Rapidly reacts with DMSO
Solubility ,
(Kornblum).
, EtOAc, DMSO.
Hydrolyzes to 4-
Stability Low. Moisture sensitive. (methylthio)phenylglyoxal in
wet air.
o Potent Electrophile / Dual leaving groups allow
Reactivity

Lachrymator

geminal substitution.

Part 3: Synthesis & Production Protocols
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Method A: Direct Bromination (High Throughput) This method uses elemental bromine. It is
efficient but requires strict temperature control to prevent ring bromination.

» Reagents: 4'-(Methylthio)acetophenone (1.0 eq), Bromine (

, 2.2 eq), Glacial Acetic Acid (Solvent).

e Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation. The second
bromination is faster than the first due to the electron-withdrawing effect of the first bromine
destabilizing the enol, but in the presence of excess bromine and acid, the equilibrium shifts
to the dibromo species.

Protocol:

Dissolution: Dissolve 10 mmol of 4'-(methylthio)acetophenone in 20 mL of glacial acetic acid
in a round-bottom flask equipped with a dropping funnel and a gas trap (for HBr evolution).

e Addition: Cool to 0-5 °C. Add 22 mmol (1.1 mL) of bromine dropwise over 30 minutes. The
solution will turn deep red/orange.

e Reaction: Allow the mixture to warm to room temperature and stir for 2—4 hours. Monitor by
TLC (Hexane/EtOAc 8:2). The monobromo spot (

) should disappear, replaced by the dibromo spot (
).
e Quenching: Pour the reaction mixture into 100 g of crushed ice/water.

e Isolation: Extract with

(3 x 30 mL). Wash the organic layer with saturated
(carefully, gas evolution) and brine.

e Drying: Dry over anhydrous
and concentrate in vacuo at <40 °C.

e Result: A yellow/orange oil or solid residue of crude
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-dibromo-4-(methylthio)acetophenone. Use immediately.

Method B: Copper(ll) Bromide (Highly Selective) Preferred for small-scale, high-purity
applications where ring bromination must be avoided.

» Reagents: Ketone (1.0 eq),
(2.5 eq), EtOAC/CHCI3 (1:1).
e Protocol: Reflux the ketone with

in a 1:1 solvent mixture for 6-12 hours. The green
turns to white

as the reaction proceeds. Filter off the copper salts and evaporate the solvent to yield the
product.

Part 4: Mechanistic Reactivity & Applications

The gem-dibromo moiety is a "masked" carbonyl. Its primary value is in accessing the 1,2-
dicarbonyl (glyoxal) oxidation state or forming heterocycles.

Workflow 1: Synthesis of 4-(Methylthio)phenylglyoxal

This is the most common application. The dibromo compound is hydrolyzed to the glyoxal,
which is a versatile linker for arginine modification or further heterocycle synthesis.

e Reagents: DMSO (Kornblum Oxidation) or Aqueous NaOAc.
e Mechanism:

o attack by DMSO oxygen on the
-carbon.

o Elimination of DMS (Dimethyl sulfide) and HBr.

o Formation of the aldehyde/ketone.
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Workflow 2: Heterocycle Formation (Quinoxalines)

Reaction with 1,2-diamines yields quinoxalines directly, bypassing the isolation of the unstable
glyoxal.

Visualization of Reaction Pathways:

Hydrolysis (H20/NaOAc) 4-(Methylthio)phenylglyoxal Atermative Route

or DMSO (Kornblum)
/ o-Phenylenediamine T
Quinoxaline Derivative

Br2 (2.2 eq), AcOH a,a-Dibromo-4-(methyithio) EtOH, Reflux
or CuBr2, Reflux

4-(Methylthio)acetophenone |————-"————p»] acetophenone
(Transient Intermediate)
Thiourea

EtOH, Reflux
Thiazole Derivative

Click to download full resolution via product page
Figure 1: Divergent synthetic pathways from the

-dibromo intermediate.

Part 5: Safety & Handling (Critical)

The

-dibromo compound shares the toxicological profile of phenacyl bromide, a chemical warfare
agent (lachrymator).

o Lachrymator: Potent tear gas effect. Zero-tolerance for open-bench handling. All weighing
and transfers must occur inside a functioning fume hood.

o Skin Corrosive: The hydrolysis releases HBr on contact with skin moisture, causing delayed
chemical burns. Wear double nitrile gloves and a lab coat.

o Storage: Store under inert gas (

or
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) at -20 °C. The compound degrades in light and moisture, turning dark brown/black.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Phenacyl bromide - Wikipedia [en.wikipedia.org]

2. pdf.benchchem.com [pdf.benchchem.com]

3. chemistry.stackexchange.com [chemistry.stackexchange.com]
4. Organic Syntheses Procedure [orgsyn.org]

5. asianpubs.org [asianpubs.org]

To cite this document: BenchChem. [alpha,alpha-dibromo-4-methylthioacetophenone
properties]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://en.wikipedia.org/wiki/Phenacyl_bromide
https://pdf.benchchem.com/105/A_Comparative_Guide_to_the_Synthesis_of_Substituted_Phenacyl_Bromides.pdf
https://chemistry.stackexchange.com/questions/188684/how-to-separate-phenacyl-bromide-and-acetophenone
https://en.wikipedia.org/wiki/Phenacyl_bromide
https://chemistry.stackexchange.com/questions/188684/how-to-separate-phenacyl-bromide-and-acetophenone
https://orgsyn.org/demo.aspx?prep=CV5P0937
https://asianpubs.org/index.php/ajomc/article/download/15456/15428
https://www.benchchem.com/product/b12009384?utm_src=pdf-custom-synthesis#bc-rfq
https://en.wikipedia.org/wiki/Phenacyl_bromide
https://pdf.benchchem.com/105/A_Comparative_Guide_to_the_Synthesis_of_Substituted_Phenacyl_Bromides.pdf
https://chemistry.stackexchange.com/questions/188684/how-to-separate-phenacyl-bromide-and-acetophenone
https://orgsyn.org/demo.aspx?prep=CV5P0937
https://asianpubs.org/index.php/ajomc/article/download/15456/15428
https://www.benchchem.com/product/b12009384/docs#alpha-alpha-dibromo-4-methylthioacetophenone-properties
https://www.benchchem.com/product/b12009384/docs#alpha-alpha-dibromo-4-methylthioacetophenone-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12009384?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b12009384/docs#alpha-alpha-dibromo-4-
methylthioacetophenone-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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